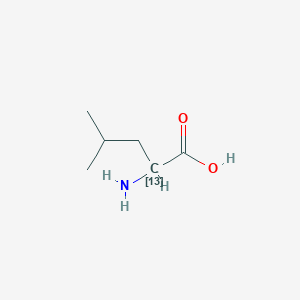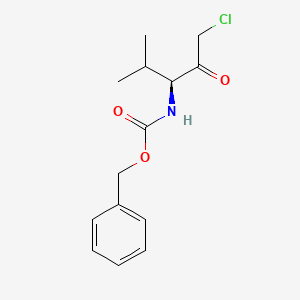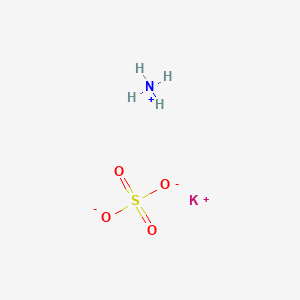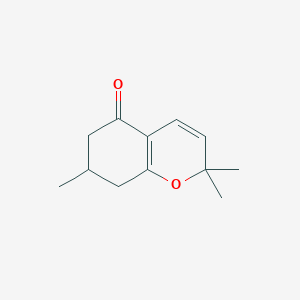
DL-Leucine-2-13C
描述
DL-Leucine-2-13C is a labeled form of the amino acid leucine, where the carbon at the second position is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and tracer experiments. The compound has the molecular formula (CH3)2CHCH213CH(NH2)CO2H and a molecular weight of 132.17 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
DL-Leucine-2-13C can be synthesized through several methods, including chemical synthesis and biosynthesis. One common approach involves the incorporation of 13C-labeled precursors into the leucine biosynthetic pathway. This can be achieved by feeding microorganisms with 13C-labeled glucose or other carbon sources, which are then metabolized to produce 13C-labeled leucine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to efficiently incorporate 13C into leucine during their metabolic processes. The resulting 13C-labeled leucine is then extracted and purified for use in various applications .
化学反应分析
Types of Reactions
DL-Leucine-2-13C undergoes various chemical reactions, including:
Oxidation: This reaction can convert leucine into keto acids.
Reduction: Leucine can be reduced to its corresponding alcohol.
Substitution: The amino group in leucine can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Keto acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted leucine derivatives.
科学研究应用
DL-Leucine-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic flux analysis to understand cellular metabolism and protein synthesis.
Medicine: Utilized in clinical studies to investigate metabolic disorders and the effects of dietary supplements.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development.
作用机制
DL-Leucine-2-13C exerts its effects primarily through its incorporation into metabolic pathways. The labeled carbon allows researchers to track the movement and transformation of leucine within biological systems. This helps in understanding the metabolic fate of leucine and its role in various physiological processes. The molecular targets and pathways involved include the branched-chain amino acid (BCAA) catabolic pathway and the mTOR signaling pathway .
相似化合物的比较
Similar Compounds
- DL-Leucine-1-13C
- DL-Leucine-1,2-13C2
- DL-Leucine-2,3,3-d3
- D-Alanine-1-13C
- DL-Valine-1-13C
- DL-Tryptophan-2-13C
- DL-Valine-2-13C
- L-Valine-2-13C
- L-Valine-1-13C
Uniqueness
DL-Leucine-2-13C is unique due to its specific labeling at the second carbon position, which provides distinct advantages in NMR spectroscopy and metabolic studies. This specific labeling allows for precise tracking of leucine’s metabolic fate and interactions within biological systems, making it a valuable tool in research .
属性
IUPAC Name |
2-amino-4-methyl(213C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[13CH](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514734 | |
| Record name | (2-~13~C)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65792-32-7 | |
| Record name | (2-~13~C)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]-](/img/structure/B1625547.png)




![2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1625555.png)








